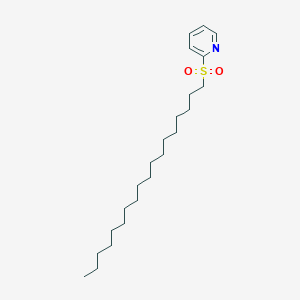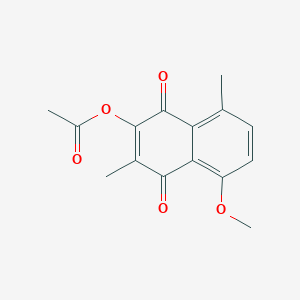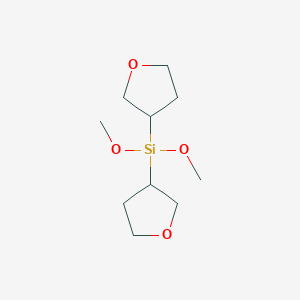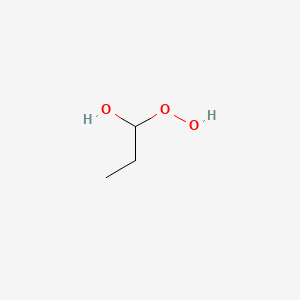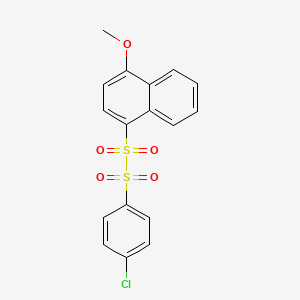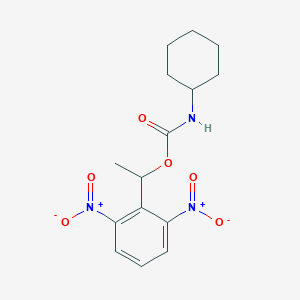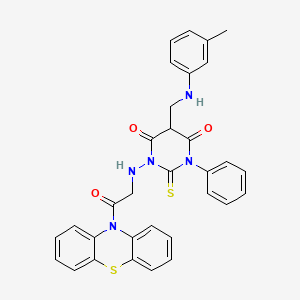
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl and acetyl groups. Key reagents used in these steps include:
Phenothiazine: The starting material for the synthesis.
3-Methylphenylamine: Used to introduce the methylphenyl group.
Acetyl chloride: Employed in the acetylation step.
Various catalysts and solvents: Such as hydrochloric acid, acetic acid, and organic solvents like dichloromethane.
The reaction conditions often involve controlled temperatures, typically ranging from room temperature to moderate heating, and specific pH levels to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Key aspects of industrial production include:
Automated reaction systems: To ensure precise control over reaction conditions.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Quality control measures: To ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: May produce alcohols or amines.
科学研究应用
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic, antihistaminic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to receptors: Such as dopamine or histamine receptors, which can modulate neurotransmitter activity.
Inhibition of enzymes: That are involved in metabolic pathways, potentially leading to therapeutic effects.
Interference with DNA/RNA: Affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Similar compounds to 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- include:
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antihistaminic compound.
Thioridazine: Another antipsychotic drug with a similar structure.
属性
CAS 编号 |
141177-48-2 |
|---|---|
分子式 |
C32H27N5O3S2 |
分子量 |
593.7 g/mol |
IUPAC 名称 |
5-[(3-methylanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C32H27N5O3S2/c1-21-10-9-11-22(18-21)33-19-24-30(39)35(23-12-3-2-4-13-23)32(41)37(31(24)40)34-20-29(38)36-25-14-5-7-16-27(25)42-28-17-8-6-15-26(28)36/h2-18,24,33-34H,19-20H2,1H3 |
InChI 键 |
QQPNNBVYGXYDOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NCC2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
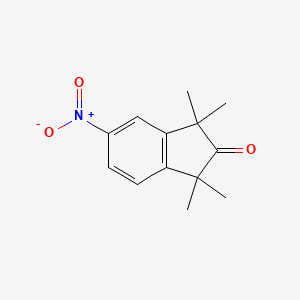
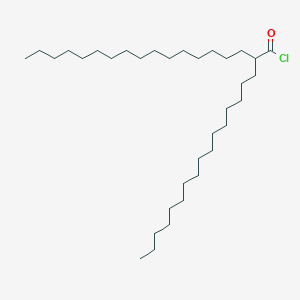
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
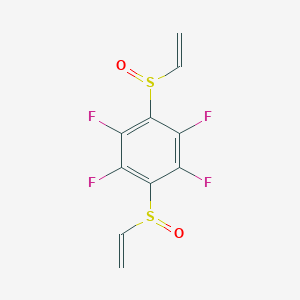
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

